molecular formula C12H19NO3 B2409404 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol CAS No. 212770-56-4

2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol

Cat. No. B2409404
M. Wt: 225.288
InChI Key: KORPIWRPEFDZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol, commonly referred to as 2-HEMA, is a synthetic compound that is widely used in scientific research. It is a versatile compound with a variety of uses in the laboratory, including synthesis and as a reagent for various biochemical reactions.

Scientific Research Applications

Antibacterial Activities

  • Synthesis and Antibacterial Properties : A study focused on the synthesis, characterization, and evaluation of the antibacterial properties of a compound closely related to 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol. This Schiff base compound showed resistance to different bacteria, highlighting its potential application in antibacterial treatments (Zhu Wen-jie, 2004).

Chemical Synthesis and Characterization

  • Synthesis of Pyridine Derivatives : Research involving the synthesis of pyridine derivatives using related compounds demonstrated their potential application in medicinal chemistry, particularly due to their antimicrobial activity (Patel, Agravat, & Shaikh, 2011).
  • Isoquinoline Syntheses : The compound's derivatives have been used in the synthesis of isoquinolines, which are significant in pharmaceutical chemistry (Kametani et al., 1970).
  • NMR and Molecular Orbital Study : A study on the internal hydrogen bonding in compounds similar to 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol has provided insights into their conformational behavior, important for understanding their chemical properties (Laatikainen & Tuppurainen, 1987).

Applications in Organic Synthesis

  • Cascade Reaction in Organic Synthesis : This compound has been utilized in a three-component cascade reaction to produce β-lactams, indicating its utility in complex organic syntheses (Zanobini, Brandi, & Meijere, 2006).
  • Spectroscopic Studies of Schiff Bases : Spectroscopic analysis of Schiff bases derived from compounds similar to 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol has provided insights into their molecular structure, which is crucial for their application in various chemical processes (Issa, Khedr, & Rizk, 2008).

Photolabile Resin Supports in Peptide Synthesis

  • Photolabile Resin Supports : The compound's derivatives have been used in the synthesis of photolabile resin supports for peptide fragment synthesis, demonstrating its application in biochemistry and molecular biology (Tam, DiMarchi, & Merrifield, 2009).

Molecular and Electronic Analysis

  • Molecular and Electronic Properties : A study on heterocyclic compounds similar to 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol revealed their nonlinear optical properties and spectroscopic analysis, indicating their potential in materials science and electronics (Beytur & Avinca, 2021).

properties

IUPAC Name

2-[2-hydroxyethyl-[(3-methoxyphenyl)methyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-16-12-4-2-3-11(9-12)10-13(5-7-14)6-8-15/h2-4,9,14-15H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORPIWRPEFDZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol

Synthesis routes and methods

Procedure details

2-[(2-Hydroxy-ethyl)-(3-methoxy-benzyl)-amino]-ethanol was prepared according to the general method as outlined in example 83. Starting from diethanolamine (3.1 g, 29.5 mmol) and 3-methoxybenzyl chloride (5 g, 31.9 mmol). Yield 9.28 g, (99%); yellow oil; MS: 226 (M+H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.